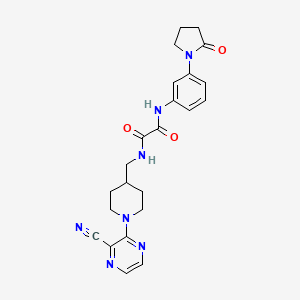
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex chemical compound with significant potential in biological applications. Its unique structural features, including a cyanopyrazine group and a piperidine ring, make it a valuable candidate in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
This formula indicates the presence of various functional groups that contribute to its biological activity. The structural characteristics include:
- Cyanopyrazine moiety : This feature is known for its interactions with biological targets.
- Piperidine ring : Often associated with pharmacological activity.
- Oxalamide linkage : This component may enhance binding affinity to target proteins.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction of 3-cyanopyrazine with piperidine derivatives : This step forms the core structure.
- Formation of oxalamide linkage : This is achieved through coupling reactions under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of specific kinases : Related to cancer treatment, particularly targeting Checkpoint Kinase 1 (CHK1).
- Modulation of immune responses : Potentially beneficial in autoimmune diseases by affecting T-cell differentiation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic implications of this compound:
- CHK1 Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on CHK1, which is crucial for cancer cell cycle regulation. The incorporation of the cyanopyrazine group enhances this activity, making it a candidate for further development in oncology therapies .
- Autoimmune Disease Models : In vivo studies demonstrated that derivatives of this compound can effectively modulate immune responses in mouse models of autoimmune diseases, suggesting potential therapeutic applications .
Comparative Analysis
To better understand its efficacy and uniqueness, a comparison with structurally similar compounds is beneficial:
| Compound Name | Target Activity | Notable Features |
|---|---|---|
| Compound A | CHK1 Inhibition | Lacks cyanopyrazine group |
| Compound B | Immune Modulation | Similar piperidine structure |
| N1...oxalamide | CHK1 Inhibition & Immune Modulation | Unique combination of functional groups leading to enhanced activity |
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c24-14-19-21(26-9-8-25-19)29-11-6-16(7-12-29)15-27-22(32)23(33)28-17-3-1-4-18(13-17)30-10-2-5-20(30)31/h1,3-4,8-9,13,16H,2,5-7,10-12,15H2,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGHNHIICHKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














